molecular formula C6H10N2O2 B8793826 2-cyano-N-(3-hydroxypropyl)acetamide

2-cyano-N-(3-hydroxypropyl)acetamide

Cat. No.: B8793826
M. Wt: 142.16 g/mol
InChI Key: PTDWEZSSIVHKSU-UHFFFAOYSA-N
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Description

2-Cyano-N-(3-hydroxypropyl)acetamide is a cyanoacetamide derivative characterized by a cyano group (-CN) at the α-position of the acetamide backbone and a 3-hydroxypropyl (-CH2CH2CH2OH) substituent on the nitrogen atom. This polar hydroxyalkyl group enhances solubility in protic solvents compared to nonpolar analogs, making it valuable in pharmaceutical and agrochemical synthesis. Cyanoacetamides are widely used as intermediates for heterocyclic compounds, leveraging their reactivity in Knoevenagel condensations and nucleophilic additions .

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2-cyano-N-(3-hydroxypropyl)acetamide

InChI

InChI=1S/C6H10N2O2/c7-3-2-6(10)8-4-1-5-9/h9H,1-2,4-5H2,(H,8,10)

InChI Key

PTDWEZSSIVHKSU-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CC#N)CO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Structural Features

The biological and physicochemical properties of cyanoacetamides are heavily influenced by the N-substituent. Key analogs include:

Compound Name Substituent on N-Atom Key Features
2-Cyano-N-(3-hydroxypropyl)acetamide 3-Hydroxypropyl Polar, hydrophilic; potential for hydrogen bonding
2-Cyano-N-cyclohexyl-acetamide (3c) Cyclohexyl Hydrophobic; enhances lipophilicity
2-Cyano-N-(3,5-dimethoxybenzyl)acetamide (3h) 3,5-Dimethoxybenzyl Aromatic; electron-donating methoxy groups improve stability
2-Cyano-N-(2-nitro-phenyl)-acetamide (3g) 2-Nitrophenyl Electron-withdrawing nitro group; may enhance electrophilicity
2-Cyano-N-(3-isopropoxypropyl)acetamide 3-Isopropoxypropyl Ether linkage; moderate polarity
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide 2,4-Dichloro-5-methoxyphenyl Halogenated; pesticidal applications

Physical Properties

  • Melting Points: 2-Cyano-N-(4-(3-oxomorpholino)phenyl)acetamide: 190°C 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide: 165–167°C 2-Cyano-N-(3,5-dimethoxybenzyl)acetamide (3h): Molecular weight ~234 g/mol (calculated from MS data)

The hydroxypropyl group in the target compound likely lowers the melting point compared to aromatic analogs (e.g., 3h, 3g) due to reduced crystallinity from hydrogen bonding.

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Application
2-Cyano-N-(3-hydroxypropyl)acetamide C6H10N2O2 142.16 Not reported Pharmaceutical synthesis
2-Cyano-N-cyclohexyl-acetamide (3c) C9H14N2O 166.22 Not reported Lipophilic intermediates
2-Cyano-N-(3,5-dimethoxybenzyl)acetamide (3h) C11H14N2O3 234.25 Not reported Heterocyclic synthesis
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide C11H9Cl2N2O2 280.11 165–167 Pesticide intermediate

Research Findings and Trends

  • Bioactivity : Hydroxypropyl and methoxybenzyl derivatives show promise in antimicrobial and anticancer studies, though specific data for the target compound are lacking .
  • Computational Studies: DFT geometry optimization () aids in predicting reactivity and interaction profiles for cyanoacetamides .
  • Safety Gaps: Toxicity data for hydroxyalkyl-substituted cyanoacetamides remain sparse, highlighting a need for comprehensive risk assessments .

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